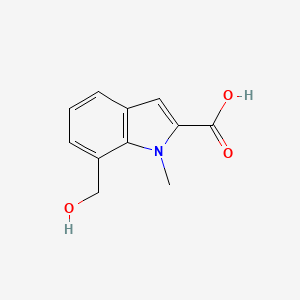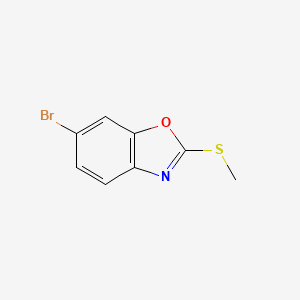
2-chloro-N-methyl-N-(2-methylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-methyl-N-(2-methylpropyl)acetamide is an organic compound with the molecular formula C7H14ClNO. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by isobutyl and methyl groups, and one hydrogen atom on the carbon is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-chloro-N-methyl-N-(2-methylpropyl)acetamide can be synthesized through the reaction of chloroacetyl chloride with isobutylamine and methylamine. The reaction typically involves the following steps:
Reaction of Chloroacetyl Chloride with Isobutylamine: Chloroacetyl chloride is added dropwise to a solution of isobutylamine in an inert solvent such as dichloromethane, maintaining the temperature below 0°C to control the exothermic reaction.
Addition of Methylamine: After the initial reaction, methylamine is added to the reaction mixture, and the temperature is gradually increased to room temperature.
Purification: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the crude product. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-methyl-N-(2-methylpropyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or alcohols depending on the nucleophile used.
Hydrolysis: Formation of the corresponding amide and hydrochloric acid.
Reduction: Formation of the corresponding alcohol.
Applications De Recherche Scientifique
2-chloro-N-methyl-N-(2-methylpropyl)acetamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-chloro-N-methyl-N-(2-methylpropyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. The isobutyl and methyl groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and activity.
Comparaison Avec Des Composés Similaires
2-chloro-N-methyl-N-(2-methylpropyl)acetamide can be compared with other similar compounds such as:
2-chloro-N-methylacetamide: Lacks the isobutyl group, which may affect its reactivity and biological activity.
2-chloro-N-isobutylacetamide: Lacks the methyl group, which may influence its solubility and interaction with biological targets.
2-chloro-N,N-dimethylacetamide: Contains two methyl groups instead of an isobutyl group, which can alter its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
2-chloro-N-methyl-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C7H14ClNO/c1-6(2)5-9(3)7(10)4-8/h6H,4-5H2,1-3H3 |
Clé InChI |
BPGUPWBECWZODX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(C)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















